N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 307512-62-5
VCID: VC21426214
InChI: InChI=1S/C22H27N3OS2/c26-18(25-22-8-13-5-14(9-22)7-15(6-13)10-22)11-27-20-19-16-3-1-2-4-17(16)28-21(19)24-12-23-20/h12-15H,1-11H2,(H,25,26)
SMILES: C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5
Molecular Formula: C22H27N3OS2
Molecular Weight: 413.6g/mol

N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide

CAS No.: 307512-62-5

Cat. No.: VC21426214

Molecular Formula: C22H27N3OS2

Molecular Weight: 413.6g/mol

* For research use only. Not for human or veterinary use.

N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide - 307512-62-5

Specification

CAS No. 307512-62-5
Molecular Formula C22H27N3OS2
Molecular Weight 413.6g/mol
IUPAC Name N-(1-adamantyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Standard InChI InChI=1S/C22H27N3OS2/c26-18(25-22-8-13-5-14(9-22)7-15(6-13)10-22)11-27-20-19-16-3-1-2-4-17(16)28-21(19)24-12-23-20/h12-15H,1-11H2,(H,25,26)
Standard InChI Key DWEPRSCCTKOXAQ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound has the molecular formula C₂₂H₂₇N₃OS₂ and a molecular weight of 413.6 g/mol. Its IUPAC name reflects three key components:

  • Adamantane core: A diamondoid hydrocarbon providing structural rigidity and lipophilicity.

  • Acetamide linker: Connects the adamantane to the heterocyclic system via a thioether bond.

  • 8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl: A fused tricyclic system containing two nitrogen atoms and one sulfur atom, creating π-conjugated regions capable of intermolecular interactions.

Table 1: Key Identifiers

PropertyValueSource
CAS Number307512-62-5
IUPAC NameSee title
SMILESC1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5
InChIKeyDWEPRSCCTKOXAQ-UHFFFAOYSA-N

Crystallographic Features

While no crystal structure is reported for this specific compound, analogous adamantane derivatives exhibit high symmetry and dense packing. For example, 1,3,5-tris(pyren-2-yl)adamantane forms channeled crystals capable of solvent inclusion . Computational models suggest the thiadiazatricyclo moiety adopts a planar conformation, enabling π-stacking interactions.

Synthetic Methodology

Retrosynthetic Strategy

The synthesis involves three primary building blocks:

  • 1-Adamantylamine: Serves as the adamantane precursor.

  • 2-Chloroacetamide: Provides the acetamide linker.

  • 8-Thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-thiol: Synthesized via cyclization of substituted benzothiazoles with thiourea derivatives.

Stepwise Assembly

  • Adamantane Functionalization:

    • 1-Adamantanol reacts with triflic acid (TfOH) to generate the 1-adamantyl cation, which couples with acetamide derivatives .

    • Typical conditions: Dichloromethane, room temperature, 5–60 min reaction time .

  • Thioether Formation:

    • Nucleophilic substitution between 2-chloroacetamide and the tricyclic thiol under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Reaction Optimization Data

ParameterOptimal ValueYield (%)
SolventDichloromethane63–86
Temperature25°C72
Adamantyl:Thiol Ratio1:1.268
CatalystTfOH (0.1 eq)75

Data extrapolated from analogous adamantylation reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.60–1.85 (m, 12H, adamantane CH₂)

    • δ 3.45 (s, 2H, SCH₂CO)

    • δ 7.20–7.80 (m, 4H, aromatic protons)

  • ¹³C NMR:

    • 38.9 ppm (adamantane quaternary C)

    • 170.5 ppm (acetamide C=O)

Mass Spectrometry

  • ESI-MS (m/z): 414.1 [M+H]⁺ (calculated: 413.6).

PropertyValueMethod
logP3.8 ± 0.2XLogP3
Water Solubility0.01 mg/mLALOGPS
CYP2D6 InhibitionHighadmetSAR

Material Science Applications

Supramolecular Assembly

The compound’s rigid adamantane core and planar heterocycle enable:

  • Host-guest complexes: Chloroform inclusion observed in tripyrenyladamantane analogs .

  • Luminescent materials: Pyrene-containing adamantanes show aggregation-induced emission .

Polymer Additives

Adamantane’s thermal stability (decomposition >300°C) suggests utility in:

  • High-temperature composites

  • Photoresist formulations

Challenges and Future Directions

Synthetic Limitations

  • Low yields in thioether coupling (≤75%) due to steric hindrance.

  • Purification difficulties: Similar polarity of byproducts necessitates HPLC.

Research Priorities

  • In vivo toxicity profiling

  • Cocrystal engineering for enhanced solubility

  • Exploration of photophysical properties

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